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Compound of Interest

Compound Name:
4-Bromo-2-

(methylsulfonyl)benzaldehyde

Cat. No.: B1271991 Get Quote

An In-depth Technical Guide to 4-Bromo-2-
(methylsulfonyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure,

characterization, and potential applications of 4-Bromo-2-(methylsulfonyl)benzaldehyde.

This document is intended to serve as a valuable resource for professionals in the fields of

chemical research and drug development.

Chemical Structure and Properties
4-Bromo-2-(methylsulfonyl)benzaldehyde is a substituted aromatic aldehyde with the

chemical formula C₈H₇BrO₃S.[1][2][3] Its structure features a benzene ring substituted with a

bromine atom at the para-position and a methylsulfonyl group at the ortho-position relative to

the aldehyde functional group.

Structure:

A summary of its key physical and chemical properties is presented in the table below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b1271991?utm_src=pdf-interest
https://www.benchchem.com/product/b1271991?utm_src=pdf-body
https://www.benchchem.com/product/b1271991?utm_src=pdf-body
https://repositorio.ufc.br/bitstream/riufc/8682/1/2014_art_acaoliveira.pdf
https://www.rsc.org/suppdata/c8/qo/c8qo00253c/c8qo00253c1.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC3507346/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1271991?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Reference

CAS Number 849035-77-4 [1][2][3]

Molecular Formula C₈H₇BrO₃S [1][2][3]

Molecular Weight 263.11 g/mol [2][3]

Melting Point 108-110 °C (decomposes) [1]

Appearance White to off-white solid

Solubility

Soluble in organic solvents

such as acetone, acetonitrile,

and acetic acid.[4]

Synthesis and Characterization
While a specific, detailed experimental protocol for the synthesis of 4-Bromo-2-
(methylsulfonyl)benzaldehyde is not readily available in the reviewed literature, a plausible

synthetic route can be inferred from the synthesis of structurally related compounds, such as 3-

Bromo-4-(methylsulfonyl)benzaldehyde. A common laboratory-scale approach involves the

regioselective bromination of a corresponding methylsulfonyl benzaldehyde precursor.[5] The

electron-withdrawing nature of the sulfonyl group can direct the bromination to the desired

position on the aromatic ring.

A general synthetic workflow is proposed below:

2-(Methylsulfonyl)benzaldehyde Bromination
(e.g., NBS, FeBr₃) 4-Bromo-2-(methylsulfonyl)benzaldehyde Purification

(e.g., Recrystallization, Chromatography)

Click to download full resolution via product page

Caption: Proposed general workflow for the synthesis of 4-Bromo-2-
(methylsulfonyl)benzaldehyde.

Characterization of the final product would involve a suite of spectroscopic techniques to

confirm its identity and purity.
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Spectroscopic Data (Predicted)
Although experimental spectra for 4-Bromo-2-(methylsulfonyl)benzaldehyde are not

available in the public domain, the expected spectral characteristics can be predicted based on

the analysis of similar compounds.

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to

show distinct signals for the aldehydic proton, the aromatic protons, and the methyl protons of

the sulfonyl group. The aldehydic proton should appear as a singlet in the downfield region (δ

9.5-10.5 ppm). The aromatic protons will likely appear as a complex multiplet in the range of δ

7.5-8.5 ppm, with coupling patterns dictated by their relative positions. The methyl protons of

the sulfonyl group should be a sharp singlet around δ 3.0-3.5 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show

characteristic peaks for the carbonyl carbon of the aldehyde (δ 185-195 ppm), the aromatic

carbons (δ 120-150 ppm), and the methyl carbon of the sulfonyl group (δ 40-45 ppm). The

carbon attached to the bromine atom will also have a characteristic chemical shift.

IR (Infrared) Spectroscopy: The IR spectrum should exhibit strong absorption bands

corresponding to the carbonyl (C=O) stretch of the aldehyde at approximately 1700-1720 cm⁻¹.

The S=O stretching vibrations of the sulfonyl group are expected to appear in the regions of

1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric). Aromatic C-H and C=C

stretching vibrations will also be present.

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺)

corresponding to the molecular weight of the compound (263.11 g/mol ). Due to the presence

of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (M⁺ and

M⁺+2) will be observed. Fragmentation patterns would likely involve the loss of the aldehyde

group, the methylsulfonyl group, and the bromine atom.

Reactivity and Potential Applications in Drug
Development
Substituted benzaldehydes are versatile intermediates in organic synthesis and medicinal

chemistry.[1] The presence of the aldehyde, bromo, and methylsulfonyl functional groups in 4-
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Bromo-2-(methylsulfonyl)benzaldehyde makes it a valuable building block for the synthesis

of more complex molecules with potential biological activity.

The aldehyde group can readily undergo various reactions, including oxidation to a carboxylic

acid, reduction to an alcohol, and condensation reactions to form Schiff bases or chalcones.

The bromine atom can be utilized in cross-coupling reactions, such as Suzuki or Heck

couplings, to introduce new carbon-carbon bonds.

The biological activity of substituted benzaldehydes has been a subject of interest in drug

discovery. Studies have shown that various substituted benzaldehyde derivatives exhibit a

range of biological activities, including cytotoxic effects against cancer cell lines.[1] The specific

substitution pattern on the aromatic ring is critical for the observed biological activity.

Furthermore, benzaldehyde derivatives have been investigated for their potential as

antimicrobial and anti-inflammatory agents.[6][7] The methylsulfonyl group, in particular, is a

common functionality in many approved drugs and is known to influence the pharmacokinetic

and pharmacodynamic properties of molecules.

A logical workflow for the preliminary biological evaluation of 4-Bromo-2-
(methylsulfonyl)benzaldehyde is outlined below.

4-Bromo-2-(methylsulfonyl)benzaldehyde In Vitro Assays
(e.g., Cytotoxicity, Enzyme Inhibition) Lead Identification Structure-Activity

Relationship (SAR) Studies Lead Optimization

Click to download full resolution via product page

Caption: A typical workflow for the initial biological screening of a novel chemical entity.

Experimental Protocols (General)
The following are general, illustrative protocols for key experiments that would be necessary for

the synthesis and characterization of 4-Bromo-2-(methylsulfonyl)benzaldehyde. Note: These

are not specific protocols for this compound and would require optimization.

General Procedure for Bromination of an Activated
Aromatic Ring
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To a solution of the starting material (1 equivalent) in a suitable solvent (e.g.,

dichloromethane or acetic acid), add a brominating agent such as N-bromosuccinimide

(NBS) (1.1 equivalents).

If necessary, add a catalytic amount of a Lewis acid (e.g., iron(III) bromide).

Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress

by thin-layer chromatography (TLC).

Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate

solution).

Extract the product with an organic solvent, wash the organic layer with brine, and dry over

anhydrous sodium sulfate.

Remove the solvent under reduced pressure and purify the crude product by recrystallization

or column chromatography.

General Procedure for ¹H and ¹³C NMR Spectroscopy
Dissolve a small amount of the purified compound (5-10 mg for ¹H, 20-50 mg for ¹³C) in a

deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Transfer the solution to an NMR tube.

Acquire the spectra on a suitable NMR spectrometer (e.g., 400 MHz or 500 MHz).

Process the data, including Fourier transformation, phase correction, and baseline

correction.

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g.,

tetramethylsilane).

General Procedure for FT-IR Spectroscopy
Prepare the sample as a KBr pellet or as a thin film on a salt plate.

Acquire the spectrum using an FT-IR spectrometer over the range of 4000-400 cm⁻¹.
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Identify the characteristic absorption bands corresponding to the functional groups present in

the molecule.

General Procedure for Mass Spectrometry
Dissolve a small amount of the sample in a suitable volatile solvent.

Introduce the sample into the mass spectrometer via a suitable ionization method (e.g.,

electron ionization or electrospray ionization).

Acquire the mass spectrum over an appropriate m/z range.

Identify the molecular ion peak and analyze the fragmentation pattern to confirm the

structure.

Conclusion
4-Bromo-2-(methylsulfonyl)benzaldehyde is a chemical compound with significant potential

as a building block in organic synthesis and for the development of new therapeutic agents. Its

multifunctional nature allows for a wide range of chemical transformations, making it an

attractive starting point for the synthesis of diverse molecular libraries. Further research is

warranted to fully elucidate its chemical reactivity, biological activity, and potential applications

in drug discovery and development. This guide provides a foundational understanding of its

structure and characterization to aid researchers in their future investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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